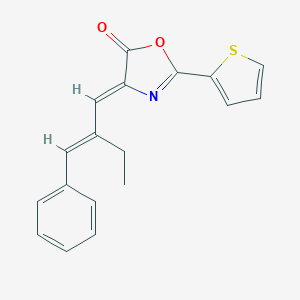![molecular formula C20H20N2O4 B407644 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B407644.png)
4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxy group or the pyrazolone ring, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities. It serves as a precursor for the synthesis of more complex pyrazolone derivatives.
Biology
In biological research, the compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It is often used in assays to evaluate its effects on various biological targets.
Medicine
The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. Research focuses on their efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 4-{[4-(2-HYDROXYETHOXY)-3-METHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the hydroxyethoxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrazolone derivatives and enhance its potential for various applications.
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4g/mol |
IUPAC 名称 |
(4E)-4-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H20N2O4/c1-14-17(20(24)22(21-14)16-6-4-3-5-7-16)12-15-8-9-18(26-11-10-23)19(13-15)25-2/h3-9,12-13,23H,10-11H2,1-2H3/b17-12+ |
InChI 键 |
DEUHTTNYBAOUPH-SFQUDFHCSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCCO)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407563.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407565.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407566.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B407567.png)
![2-(2-chloro-5-iodophenyl)-4-{3-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407569.png)
![3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407570.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B407571.png)
![2-{2-chloro-5-nitrophenyl}-4-{4-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407572.png)
![methyl 4-({[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetyl}amino)benzoate](/img/structure/B407577.png)
![4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407578.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407579.png)
![4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-ethoxybenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407580.png)

![4-{3,5-diiodo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B407584.png)
